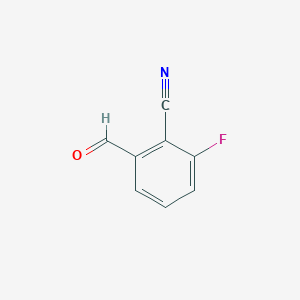

2-Fluoro-6-formylbenzonitrile

Description

The exact mass of the compound 2-Fluoro-6-formylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-6-formylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-formylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDGTQCMSDSHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261823-28-2 | |

| Record name | 2-fluoro-6-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Understanding the Molecule: Physicochemical Properties of 2-Fluoro-6-formylbenzonitrile

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-formylbenzonitrile in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-fluoro-6-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct experimental solubility data for this specific compound in public literature, this document focuses on providing a robust framework for predicting its solubility based on its molecular structure and the fundamental principles of physical organic chemistry. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of its solubility in a range of organic solvents, empowering researchers to generate precise and reliable data for their specific applications.

A thorough understanding of the physicochemical properties of 2-fluoro-6-formylbenzonitrile is paramount to predicting its solubility behavior.

Molecular Structure:

Caption: Molecular structure of 2-fluoro-6-formylbenzonitrile.

Key Physicochemical Properties:

While extensive experimental data is not available, some properties can be estimated or are available for similar compounds. For the related isomer, 2-fluoro-5-formylbenzonitrile, the melting point is reported to be in the range of 80-84 °C. The molecular weight of 2-fluoro-6-formylbenzonitrile is 149.12 g/mol [1][2].

The presence of three distinct functional groups dictates the molecule's polarity and potential for intermolecular interactions:

-

Nitrile Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor.

-

Formyl Group (-CHO): The carbonyl in the aldehyde group is also polar and a hydrogen bond acceptor.

-

Fluorine Atom (-F): As a highly electronegative atom, it contributes to the overall polarity of the molecule through a strong inductive effect.

The combination of these polar groups on a relatively small aromatic ring suggests that 2-fluoro-6-formylbenzonitrile is a moderately polar compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3] The solubility of 2-fluoro-6-formylbenzonitrile will therefore be a function of the solvent's ability to engage in favorable intermolecular interactions with its polar functional groups.

Solvent Selection Strategy:

A systematic approach to solvent selection involves screening a range of solvents with varying polarities and hydrogen bonding capabilities.

Table 1: Potential Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Expected Solubility of 2-fluoro-6-formylbenzonitrile | Rationale |

| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents offers limited favorable interactions with the polar functional groups of the solute. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the nitrile and formyl groups. Dichloromethane is mentioned as a solvent for a related compound.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrile and formyl groups, potentially leading to strong solute-solvent interactions. Methanol is noted as a solvent for a similar compound. |

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility data is crucial for process development, formulation, and quality control. The following section details a robust, self-validating protocol for determining the solubility of 2-fluoro-6-formylbenzonitrile.

Materials and Equipment

-

2-Fluoro-6-formylbenzonitrile (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Detailed Protocol

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of 2-fluoro-6-formylbenzonitrile into a series of vials. The exact amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Add a precise volume of the selected organic solvent to each vial.

Step 2: Equilibration

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

Step 3: Phase Separation

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures a clear supernatant for sampling.

Step 4: Sample Preparation for Analysis

-

Carefully withdraw an aliquot of the clear supernatant.

-

Perform a precise serial dilution of the aliquot with the same solvent to bring the concentration within the linear range of the analytical method.

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

Step 5: Quantitative Analysis

-

Analyze the diluted samples by a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection at an appropriate wavelength is a common choice.

-

Prepare a calibration curve using standard solutions of 2-fluoro-6-formylbenzonitrile of known concentrations.

Step 6: Data Calculation and Reporting

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System: The robustness of this protocol is ensured by several key elements. The use of a validated HPLC method provides specificity and accuracy. Running replicates and ensuring that the solubility value is independent of the initial excess of solid confirms that a true equilibrium has been reached.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Illustrative Solubility Data for 2-Fluoro-6-formylbenzonitrile at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 8.93 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Isopropanol | 19.9 | [Experimental Value] | [Calculated Value] |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

Safety Considerations

2-Fluoro-6-formylbenzonitrile and the organic solvents used in its solubility determination pose potential health and safety risks. It is imperative to consult the Safety Data Sheet (SDS) for each substance before handling.[6][7][8]

General Hazards:

-

2-Fluoro-6-formylbenzonitrile: May be harmful if swallowed, in contact with skin, or if inhaled.[1][7] It can cause skin and eye irritation and may cause respiratory irritation.[1][6][7]

-

Organic Solvents: Many organic solvents are flammable and may have specific toxicities.[9]

Recommended Precautions:

-

All work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6]

-

Prevent contact with skin and eyes.[6]

Conclusion

References

- BenchChem. (2025). Synthesis of 2-Fluoro-5-formylbenzonitrile. Technical Support Center.

- Unknown Author. (2023, August 31). Solubility of Organic Compounds.

- Thermo Fisher Scientific. (2023).

- Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.

-

National Center for Biotechnology Information. 2,6-Difluoro-4-formylbenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Fluoro-5-formylbenzonitrile. PubChem Compound Database. Retrieved from [Link]

- Unknown Author.

- Abbas, K. A. (2012). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. Jordan Journal of Chemistry, 7(2), 169-180.

- Apollo Scientific. (2023, July 6).

- Ossila. (2023, August 16).

- Unknown Author.

- Unknown Author. Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.

- Sigma-Aldrich. (2026, January 13).

- Chemistry Steps. Solubility of Organic Compounds.

- Abbas, K. A. (2012). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry, 7(2).

- Thermo Fisher Scientific. (2025, September 12).

-

National Center for Biotechnology Information. 5-Fluoro-2-formylbenzonitrile. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-formylbenzonitrile | C8H4FNO | CID 20296688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: A Bifunctional Linchpin in Modern Synthesis

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-6-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

2-Fluoro-6-formylbenzonitrile is a highly functionalized aromatic compound of increasing interest in medicinal chemistry and materials science. Its strategic arrangement of a nitrile, an aldehyde, and a fluorine atom on a benzene ring makes it a versatile and reactive building block. The ortho-positioning of these groups imparts unique reactivity, enabling the construction of complex heterocyclic scaffolds that are central to many modern therapeutic agents and specialty chemicals.[1] The nitrile group can serve as a precursor to amines, amides, or tetrazoles, while the aldehyde is a gateway for imination, reductive amination, and various condensation reactions. The electron-withdrawing fluorine atom not only influences the reactivity of the adjacent functional groups but can also enhance pharmacokinetic properties such as metabolic stability and membrane permeability in a final drug candidate.[1]

Given its utility as an intermediate, a comprehensive understanding of its safe handling, reactivity, and storage is paramount for any researcher incorporating it into a synthetic workflow.

Section 1: Chemical and Physical Properties

Identifying the fundamental properties of a compound is the first step in a robust safety assessment. While experimental data for 2-Fluoro-6-formylbenzonitrile is scarce, its key properties can be calculated or inferred from closely related structures.

| Property | Value | Source |

| CAS Number | 1261823-28-2 | |

| Molecular Formula | C₈H₄FNO | Computed |

| Molecular Weight | 149.12 g/mol | [2] |

| Appearance | Expected to be a solid (e.g., White to off-white powder/crystal) | Inferred from Analogues[3] |

| Melting Point | Not available. (Isomer 2-Fluoro-5-formylbenzonitrile: 80-84 °C) | Analogue Data |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Methanol) | Inferred from Analogues |

Section 2: Comprehensive Hazard Assessment and Safety Protocols

Core Directive: Treat 2-Fluoro-6-formylbenzonitrile as a hazardous substance. The following assessment is inferred from its functional groups and data from its isomer, 2-fluoro-5-formylbenzonitrile. [4]

Inferred GHS Classification and Hazards

Based on the known hazards of aromatic nitriles, aldehydes, and data from its 5-formyl isomer, the following GHS classifications are anticipated.[4][5]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[6]

Causality Behind the Hazards:

-

Nitrile Group Toxicity: A primary toxicological concern for nitriles is the potential for metabolic release of cyanide ions.[7] This process can interfere with cellular respiration and represents a significant systemic risk if the compound is ingested, inhaled, or absorbed through the skin.[7]

-

Aldehyde Reactivity: The aldehyde functional group is a known irritant, reacting readily with biological nucleophiles on the skin, eyes, and mucous membranes of the respiratory tract.

-

Organofluorine Compounds: While the C-F bond is strong, combustion or thermal decomposition can release highly toxic and corrosive fumes, such as hydrogen fluoride.[8]

Engineering Controls: The First Line of Defense

Containment is critical. All handling of solid 2-Fluoro-6-formylbenzonitrile and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] The work area should be maintained under negative pressure relative to the surrounding lab space. A safety shower and eyewash station must be immediately accessible.

Personal Protective Equipment (PPE): A Self-Validating Barrier System

A standard PPE ensemble for handling this compound is insufficient. A multi-layered approach is required.

-

Hand Protection: Use double-gloving with nitrile gloves. The outer glove should be inspected before use and changed immediately upon any suspected contamination. The necessity of double-gloving stems from the compound's "Harmful in contact with skin" classification and the potential for absorption.[4]

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.[6]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For procedures with a higher risk of spills, a chemically resistant apron is also required.

-

Respiratory Protection: When engineering controls cannot guarantee exposure levels are below occupational limits, or during spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

First Aid Measures

Immediate and correct response to exposure is critical.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Section 3: Laboratory Handling, Storage, and Disposal

Chemical Handling Workflow

The compound's reactivity and toxicity demand a meticulous workflow. The following diagram outlines the critical steps for safe handling.

Caption: General workflow for safely handling 2-Fluoro-6-formylbenzonitrile.

Storage

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[8] The aldehyde group can be susceptible to oxidation.

-

Temperature: Store in a cool, dry place.[10] A refrigerator (2-8 °C) is recommended for long-term storage.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[8]

-

Container: Store in a tightly sealed, clearly labeled container within a secondary containment vessel.

Waste Disposal

All waste containing 2-Fluoro-6-formylbenzonitrile must be treated as hazardous.

-

Solid Waste: Collect in a designated, sealed container for hazardous solids.

-

Liquid Waste: Halogenated organic waste streams should be collected separately. Do not pour into drains.

-

Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.

Section 4: Reactivity and a Representative Synthetic Protocol

The utility of 2-Fluoro-6-formylbenzonitrile stems from its bifunctional nature. The aldehyde and nitrile groups can be addressed selectively or react in concert. Its position as a 2-cyanobenzaldehyde derivative makes it a prime candidate for cascade reactions to build complex heterocyclic systems like isoindolinones.[11]

Representative Synthesis: Ortho-Formylation of 2-Fluorobenzonitrile

While a specific, peer-reviewed synthesis for 2-Fluoro-6-formylbenzonitrile is not readily found, a plausible and instructive approach is the directed ortho-metalation followed by formylation of 2-fluorobenzonitrile. This protocol is representative and requires optimization .

Reaction Principle: A strong lithium amide base is used to selectively deprotonate the position ortho to the fluorine atom, which is more activating for deprotonation than the nitrile group in this context. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-fluoro-5-formylbenzenecarbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. chemimpex.com [chemimpex.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety Profile of 2-Fluoro-6-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Comprehensive safety data specifically for 2-Fluoro-6-formylbenzonitrile (CAS No. 1261823-28-2) is not extensively available in public-domain literature. This guide has been constructed by synthesizing Material Safety Data Sheet (MSDS) information from its close structural isomer, 2-fluoro-5-formylbenzonitrile (CAS No. 218301-22-5), and other ortho-substituted fluorobenzonitrile analogs. The principles of organic chemistry suggest that the toxicological and reactivity profiles will be largely congruent due to the identical functional groups. This document is intended to provide a robust safety framework based on the best available analog data and should be used in conjunction with rigorous laboratory safety practices.

Section 1: Compound Identification and Physicochemical Profile

2-Fluoro-6-formylbenzonitrile is a trifunctional aromatic compound featuring a nitrile, an aldehyde, and a fluorine substituent on a benzene ring. This unique arrangement makes it a valuable, yet hazardous, intermediate in medicinal and agrochemical synthesis. Its reactivity is dictated by the interplay of these three functional groups.

| Identifier | Data | Source(s) |

| Chemical Name | 2-Fluoro-6-formylbenzonitrile | [1] |

| CAS Number | 1261823-28-2 | [1] |

| Molecular Formula | C₈H₄FNO | [2][3] |

| Molecular Weight | 149.12 g/mol | [2][4] |

| Appearance | Expected to be a white to light yellow crystalline solid | [5] |

| Melting Point | 80-84 °C (for the 5-formyl isomer) | [3][4] |

| Solubility | Soluble in methanol and chloroform (for the 5-formyl isomer) | [3] |

Section 2: Comprehensive Hazard Analysis

The primary hazards of 2-Fluoro-6-formylbenzonitrile are derived from its nitrile and aldehyde functionalities, compounded by the presence of a fluorinated aromatic system. The compound must be treated as acutely toxic, an irritant, and environmentally hazardous.

GHS Hazard Classification (Inferred from Analogs)

The Globally Harmonized System (GHS) classification is extrapolated primarily from 2-fluoro-5-formylbenzonitrile.

| Hazard Class | Category | GHS Code | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [2][4][6][7] |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin | [2][4][6][7] |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled | [2][4][6][7] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [5][6][7] |

| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation | [5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [4][6] |

Causality of Hazards: A Functional Group Perspective

Understanding the "why" behind these classifications is critical for safe handling. The molecule's toxicity is not monolithic but a composite of the risks posed by each functional group.

-

Nitrile Group (-C≡N): This is the primary source of acute toxicity. In the body, nitriles can be metabolized to release cyanide ions (CN⁻), which inhibit cellular respiration, leading to systemic toxicity.[8] This metabolic conversion is why symptoms of nitrile exposure can be delayed.[8] Furthermore, combustion or reaction with strong acids can liberate highly toxic hydrogen cyanide gas.

-

Aldehyde Group (-CHO): The aldehyde group is a known irritant. It can react with proteins and other biomolecules, leading to irritation of the skin, eyes, and respiratory tract upon contact or inhalation.[7]

-

Fluorinated Benzene Ring: This core structure is stable, but under conditions of high heat or uncontrolled reaction, it can decompose to produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[7]

Caption: Relationship between functional groups and primary hazards.

Section 3: Emergency Protocols and First Aid

Immediate and correct response to exposure is critical. All personnel must be familiar with these procedures before beginning work. A cyanide-specific emergency kit should be readily accessible.

First Aid Measures by Exposure Route

-

Inhalation: Immediately move the affected person to fresh air.[5][7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth resuscitation. Administer 100% oxygen if available.[6] Seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention if irritation persists or if symptoms of systemic toxicity develop.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[6] Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[5][7] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]

Emergency Response Workflow

Caption: Flowchart for emergency response to accidental exposure.

Section 4: Safe Handling, Storage, and Engineering Controls

Proactive measures are the cornerstone of safety when working with hazardous materials. A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Ventilation: All handling of 2-Fluoro-6-formylbenzonitrile, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

-

Safety Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves, changed frequently. | Protects against dermal absorption, which is a key exposure route.[4] |

| Eye Protection | Chemical safety goggles or a face shield. | Prevents eye contact with dust, which causes serious irritation.[6][7] |

| Skin/Body Protection | A flame-retardant lab coat. | Protects against accidental skin contact and provides a barrier. |

| Respiratory Protection | Not required if used within a fume hood. If fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | Prevents inhalation of dust, which may cause respiratory irritation and systemic toxicity.[4][6] |

Storage and Handling Protocols

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Keep away from sources of ignition and incompatible materials. The container should be stored under an inert atmosphere (e.g., argon or nitrogen) as some analogs are noted to be air-sensitive.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] Reaction with acids can liberate toxic hydrogen cyanide gas.

-

Safe Handling Practices:

Caption: Standard laboratory workflow for handling 2-Fluoro-6-formylbenzonitrile.

Section 5: Accidental Release and Disposal

-

Spill Response: In case of a spill, evacuate the area. Ensure adequate ventilation. Wearing full PPE, including respiratory protection if necessary, sweep up the solid material carefully to avoid creating dust.[7] Collect the spilled material into a suitable, labeled container for disposal.

-

Waste Disposal: Dispose of this chemical and its container at an authorized hazardous waste collection point.[6] Do not allow it to enter drains or waterways.

Section 6: Synthesis and Reactivity Context for Researchers

While this guide focuses on safety, understanding the compound's synthetic utility provides context for its handling. 2-Fluoro-6-formylbenzonitrile is a synthetic intermediate. Analogs like 2-fluoro-5-formylbenzonitrile are used in the synthesis of pharmaceutical agents.[10][11]

Common synthetic routes to related benzonitriles involve the oxidation of an intermediate alcohol using an oxidizing agent like pyridinium chlorochromate (PCC) or the cyanation of a bromo-benzaldehyde derivative using a cyanide source like cuprous cyanide at high temperatures.[10] These synthetic procedures themselves carry significant risks, such as the use of toxic reagents and high temperatures, which must be managed through careful experimental design and risk assessment.

References

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

-

Free Chemistry Online. (2024). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Fluorobenzene. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Fluorobenzonitrile. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]

- 4. 2-氟-5-甲酰基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Fluoro-5-formylbenzonitrile in the Synthesis of Olaparib Intermediates

Foreword: The Strategic Imperative of Key Intermediates in API Synthesis

The synthesis of a complex Active Pharmaceutical Ingredient (API) like Olaparib is a multi-step journey where the efficiency, scalability, and robustness of the entire process are dictated by the strategic selection of key chemical building blocks. Olaparib (marketed as Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor, a targeted therapy that has revolutionized the treatment of cancers with DNA repair deficiencies, such as those with BRCA1/2 mutations.[1][2] The molecule's efficacy is rooted in its intricate structure, which necessitates a precise and reproducible synthetic pathway.

This document provides an in-depth guide for researchers and drug development professionals on the pivotal role of 2-Fluoro-5-formylbenzonitrile as a key intermediate in the synthesis of Olaparib. While the initial query referenced "2-Fluoro-6-formylbenzonitrile," extensive review of established synthetic routes confirms that the 5-formyl isomer is the critical precursor for constructing the core scaffold of Olaparib.[3] This guide will explain the causality behind its use, provide detailed, field-tested protocols, and present data in a clear, actionable format.

Olaparib: Mechanism of Action and Synthetic Significance

Olaparib is a potent inhibitor of PARP enzymes, which are essential for the repair of DNA single-strand breaks (SSBs).[4][5][6] In cancer cells with mutations in BRCA1 or BRCA2 genes—which are critical for repairing DNA double-strand breaks (DSBs) through homologous recombination—the inhibition of PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, causing DSBs that the cancer cells cannot efficiently repair. This mechanism, known as synthetic lethality, leads to targeted cancer cell death while sparing healthy cells.[7][8]

The molecular architecture of Olaparib features a fluorobenzyl group linked to a phthalazinone core, which is then connected to a piperazine ring capped with a cyclopropanecarbonyl group. The synthesis of the fluorobenzoyl-phthalazinone moiety is a critical convergence point, and 2-Fluoro-5-formylbenzonitrile serves as an ideal starting material for this construction.

The Role of 2-Fluoro-5-formylbenzonitrile: A Strategic Linchpin

2-Fluoro-5-formylbenzonitrile is an important intermediate for the synthesis of Olaparib.[3] Its value lies in the orthogonal reactivity of its three functional groups:

-

Aldehyde (-CHO): This group is the primary reactive site for building the carbon bridge that connects the fluoro-substituted phenyl ring to the phthalazinone core. Its reactivity is well-understood and can be exploited in various C-C bond-forming reactions.

-

Fluorine (-F): The fluorine atom is a key feature of the final Olaparib molecule, contributing to its binding affinity and metabolic stability. Its presence from an early stage simplifies the overall synthesis.

-

Nitrile (-CN): While not directly incorporated into the final phthalazinone ring in some routes, the nitrile group is a versatile precursor. More advanced synthetic strategies, however, build the core structure from a benzoic acid derivative, which can be accessed from the benzonitrile. The primary value in this specific context is its role in the synthesis of the parent molecule, 2-Fluoro-5-formylbenzonitrile itself.

The overall synthetic strategy involves coupling this intermediate with a precursor for the phthalazinone ring system, establishing the core structure of a more advanced intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[1][9]

Figure 1: High-level synthetic workflow for Olaparib highlighting the entry point of 2-Fluoro-5-formylbenzonitrile.

Detailed Protocol: Synthesis of Olefin Intermediate via Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of the olefin intermediate, a critical precursor to the core phthalazinone structure, starting from 2-Fluoro-5-formylbenzonitrile. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for forming a C=C double bond, which is subsequently reduced or isomerized in later steps.[1][9]

Principle and Rationale

The HWE reaction involves the reaction of an aldehyde (2-Fluoro-5-formylbenzonitrile) with a phosphonate ylide. The ylide is generated in situ by deprotonating a phosphonate ester with a suitable base. This reaction is chosen for its high yields and generally good control over the geometry of the resulting alkene. It represents a more atom-economical approach compared to some alternative olefination methods.[10]

Figure 2: Conceptual diagram of the Horner-Wadsworth-Emmons reaction step.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount |

| 2-Fluoro-5-formylbenzonitrile | 914299-81-9 | 149.12 | 1.0 | 10.0 g |

| Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | 18162-48-6 | 256.19 | 1.1 | 18.2 g |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 | 3.2 g |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | 200 mL |

| Saturated Ammonium Chloride (aq. solution) | - | - | - | 100 mL |

| Ethyl Acetate | 141-78-6 | - | - | 300 mL |

| Brine (Saturated NaCl solution) | - | - | - | 100 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | ~10 g |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen/Argon inlet and bubbler

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen to ensure anhydrous conditions.

-

Ylide Generation: To the flask, add sodium hydride (1.2 eq, 3.2 g) and wash the mineral oil with anhydrous hexane (3 x 10 mL) under a nitrogen atmosphere. Add 100 mL of anhydrous THF.

-

Phosphonate Addition: Dissolve Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.1 eq, 18.2 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the sodium hydride suspension at 0 °C (ice-water bath) over 30 minutes.

-

Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.

-

Aldehyde Addition: Dissolve 2-Fluoro-5-formylbenzonitrile (1.0 eq, 10.0 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Cool the reaction mixture back to 0 °C and add the aldehyde solution dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extraction and Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Washing: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a mixture of E/Z isomers. It can be purified by column chromatography on silica gel or taken directly to the next step if purity is sufficient. The original medicinal chemistry route reported a 96% yield for this step.[1][9]

Safety Precautions

-

Sodium Hydride: NaH is a highly flammable and water-reactive solid. Handle exclusively under an inert atmosphere. The quenching process is exothermic and generates hydrogen gas; ensure it is done slowly and with adequate ventilation.

-

Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

Subsequent Transformation to Key Acid Intermediate

The olefin product from the HWE reaction is then converted to the crucial acid intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . This transformation is typically achieved in a two-step, one-pot sequence:

-

Hydrolysis: The nitrile group on the olefin intermediate is hydrolyzed to a carboxylic acid under basic conditions (e.g., using NaOH).

-

Cyclization: Hydrazine hydrate is added to the reaction mixture. It reacts with the keto-acid intermediate to form the stable phthalazinone ring system.

This sequence is highly efficient, with reported yields around 77% for the combined steps.[1] This acid intermediate is the direct precursor that is coupled with the piperazine moiety in the final stages of Olaparib synthesis.[9]

Conclusion

2-Fluoro-5-formylbenzonitrile is a cornerstone intermediate in several scalable and efficient synthetic routes to Olaparib. Its well-defined reactivity allows for the strategic construction of the drug's core structure through robust and high-yielding chemical transformations like the Horner-Wadsworth-Emmons reaction. The protocols outlined in this guide provide a framework for the reliable synthesis of advanced Olaparib intermediates, underscoring the importance of rational process design in modern pharmaceutical development. By understanding the causality behind each synthetic step, researchers can better troubleshoot, optimize, and scale the production of this life-saving therapeutic agent.

References

- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.

- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health (NIH).

- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications.

- Olaparib Synthesis Route. A2Bchem.

- Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.

- The Crucial Role of Intermediates in Olaparib Synthesis.

- Olaparib. Wikipedia.

- A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate.

- Olaparib Synthetic Routes. MedKoo Biosciences.

- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing).

- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health (NIH).

- LYNPARZA Mechanism of Action in Metastatic Pancreatic Cancer. LYNPARZA HCP.

Sources

- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olaparib - Wikipedia [en.wikipedia.org]

- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 4. a2bchem.com [a2bchem.com]

- 5. nbinno.com [nbinno.com]

- 6. medkoo.com [medkoo.com]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lynparzahcp.com [lynparzahcp.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Synthesis of Quinazoline Derivatives from 2-Fluoro-6-formylbenzonitrile

Introduction: The Strategic Importance of Quinazolines and the Utility of 2-Fluoro-6-formylbenzonitrile

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the quinazoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the synthesis of quinazoline derivatives utilizing the strategically functionalized starting material, 2-Fluoro-6-formylbenzonitrile.

The choice of 2-Fluoro-6-formylbenzonitrile as a precursor is predicated on the orthogonal reactivity of its functional groups. The aldehyde (formyl) group serves as a handle for the introduction of various substituents at the 4-position of the quinazoline core through imine formation. The nitrile group is a precursor to the C2-position of the quinazoline ring. Crucially, the fluorine atom, positioned ortho to the nitrile, acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the final ring closure.[3][4] This inherent reactivity profile allows for a convergent and efficient one-pot synthesis of a diverse library of quinazoline derivatives.

Reaction Principle: A One-Pot Cascade Approach

The synthesis of quinazoline derivatives from 2-Fluoro-6-formylbenzonitrile is elegantly achieved through a one-pot, multi-step cascade reaction. This process obviates the need for the isolation of intermediates, thereby enhancing operational simplicity and improving overall yield. The reaction proceeds through two key transformations:

-

Initial Imine Formation: The formyl group of 2-Fluoro-6-formylbenzonitrile undergoes a condensation reaction with a primary amine or an ammonia source (such as ammonium acetate) to form an intermediate imine.

-

Intramolecular Nucleophilic Aromatic Substitution (SNAr): The nitrogen atom of the newly formed imine, or a related intermediate, acts as an intramolecular nucleophile, attacking the carbon atom bearing the fluorine. The displacement of the fluoride ion results in the formation of the pyrimidine ring of the quinazoline core. This step is often promoted by a base and thermal conditions.

This one-pot approach is not only efficient but also allows for the generation of molecular complexity from readily available starting materials.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of quinazoline derivatives from 2-Fluoro-6-formylbenzonitrile.

Caption: General experimental workflow for the one-pot synthesis of quinazolines.

Detailed Synthetic Protocols

Protocol 1: Synthesis of 4-Substituted Quinazoline Derivatives

This protocol describes the synthesis of 4-substituted quinazoline derivatives via the reaction of 2-Fluoro-6-formylbenzonitrile with a primary amine.

Materials:

-

2-Fluoro-6-formylbenzonitrile

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-6-formylbenzonitrile (1.0 mmol, 1.0 eq.).

-

Add the primary amine (1.1 mmol, 1.1 eq.) and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 eq.).

-

Add the anhydrous solvent (DMSO or DMF, 5 mL).

-

Place the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-substituted quinazoline derivative.

Protocol 2: Synthesis of Unsubstituted Quinazoline at the 4-position

This protocol details the synthesis of quinazoline (unsubstituted at the 4-position) using ammonium acetate as the ammonia source.

Materials:

-

2-Fluoro-6-formylbenzonitrile

-

Ammonium acetate (NH₄OAc)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, combine 2-Fluoro-6-formylbenzonitrile (1.0 mmol, 1.0 eq.), ammonium acetate (5.0 mmol, 5.0 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Add anhydrous DMSO (5 mL).

-

Seal the tube and heat the reaction mixture to 140 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the quinazoline product.

Plausible Reaction Mechanism

The reaction is proposed to proceed through the following mechanistic pathway:

Caption: Proposed mechanism for quinazoline synthesis from 2-Fluoro-6-formylbenzonitrile.

-

Imine Formation: The primary amine attacks the electrophilic carbonyl carbon of the formyl group, followed by dehydration to yield an imine intermediate.

-

Intramolecular SNAr: The lone pair of electrons on the imine nitrogen attacks the aromatic carbon bearing the fluorine atom in an intramolecular nucleophilic aromatic substitution. This step is facilitated by the electron-withdrawing nitrile group and the use of a base.

-

Aromatization: A final proton transfer or elimination step leads to the stable, aromatic quinazoline ring system.

Expected Results and Data Presentation

The following table summarizes representative examples of quinazoline derivatives that can be synthesized using the described protocols, along with their expected yields. Yields are estimated based on similar transformations reported in the literature.

| Entry | Amine/Ammonia Source | Product | Expected Yield (%) |

| 1 | Aniline | 4-Phenylquinazoline | 75-85 |

| 2 | Benzylamine | 4-(Benzyl)quinazoline | 70-80 |

| 3 | Ammonium Acetate | Quinazoline | 60-70 |

| 4 | Cyclohexylamine | 4-(Cyclohexyl)quinazoline | 65-75 |

Troubleshooting and Scientific Insights

-

Low Yields: If the reaction yields are low, consider increasing the reaction temperature or using a stronger base such as cesium carbonate. Ensure that the reaction is performed under strictly anhydrous conditions, as water can interfere with the imine formation and SNAr steps.

-

Side Reactions: The formation of byproducts may occur, particularly at higher temperatures. Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time. Purification by column chromatography is generally effective in removing impurities.

-

Choice of Solvent: Polar aprotic solvents like DMSO and DMF are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic.

-

Substrate Scope: The electronic nature of the primary amine can influence the reaction rate. Electron-rich anilines tend to react faster than electron-deficient ones.

Conclusion

The use of 2-Fluoro-6-formylbenzonitrile provides a robust and versatile platform for the synthesis of a wide range of quinazoline derivatives. The one-pot cascade reaction described in these application notes is characterized by its operational simplicity, efficiency, and the ability to generate molecular diversity. This methodology is highly valuable for researchers in medicinal chemistry and drug discovery, offering a streamlined approach to accessing this important class of heterocyclic compounds.

References

-

Organic Chemistry Portal. Synthesis of quinazolines. [Link]

-

Al-Suaily, M. A., & El-Faham, A. (2022). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 12(45), 29333-29355. [Link]

-

Wang, L., et al. (2015). ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. Organic & Biomolecular Chemistry, 13(3), 855-859. [Link]

-

PubChem. 2-Fluoro-6-formylbenzonitrile. [Link]

-

Fu, Y., et al. (2013). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 78(17), 8589–8595. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Iranian journal of pharmaceutical research : IJPR, 13(4), 1339–1348. [Link]

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

-

Nguyen, T. T. L., et al. (2019). Research on the reaction of furil with ammonium acetate. European Journal of Chemistry, 10(2), 159-163. [Link]

- U.S. Patent No. 5,783,577. (1998).

-

Sahoo, S., & Pal, S. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. The Journal of organic chemistry, 86(24), 18067–18080. [Link]

-

Zhang, Z. H., et al. (2012). Catalyst-free synthesis of quinazoline derivatives using low melting sugar–urea–salt mixture as a solvent. RSC Advances, 2(11), 4747-4750. [Link]

-

Reddy, C. S., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159. [Link]

-

Li, X., et al. (2017). Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. AIP Conference Proceedings, 1864(1), 020096. [Link]

- Chinese Patent No. CN114907234B. (2022). Preparation method of 2-fluoro-5-formylbenzonitrile.

-

ResearchGate. Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

-

MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

-

Hashem, H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

Sources

- 1. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: The Strategic Role of 2-Fluoro-formylbenzonitrile Isomers in the Synthesis of Advanced Anti-Cancer Agents

Abstract

This technical guide provides an in-depth analysis of 2-fluoro-formylbenzonitrile isomers as pivotal building blocks in the synthesis of targeted anti-cancer therapeutics. We dissect the unique chemical reactivity imparted by the trifunctional arrangement of the cyano, fluoro, and formyl groups on the aromatic scaffold. The primary focus is on the well-documented application of 2-fluoro-5-formylbenzonitrile as a critical intermediate in the industrial-scale synthesis of the PARP inhibitor, Olaparib.[1] Additionally, we explore the broader utility of this molecular framework in constructing other classes of oncology agents, such as kinase inhibitors. This document serves as a comprehensive resource for researchers, medicinal chemists, and process development professionals, offering detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships that make these compounds indispensable in modern drug discovery.

Introduction: The Molecular Logic of a Privileged Scaffold

In the landscape of medicinal chemistry, the success of a synthetic campaign often hinges on the selection of starting materials that offer a blend of stability, predictable reactivity, and handles for molecular elaboration. 2-Fluoro-formylbenzonitrile isomers are exemplary in this regard. The strategic placement of three key functional groups creates a versatile synthon with distinct advantages for constructing complex heterocyclic systems common in anti-cancer drugs.

-

The Aldehyde (Formyl) Group: Serves as the primary electrophilic center for nucleophilic attack, most commonly in condensation and cyclization reactions to build the core ring systems of drug molecules.[2]

-

The Fluoro Group: As a highly electronegative atom, it modulates the electronic properties of the aromatic ring, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Its presence also activates the ring for certain nucleophilic aromatic substitution (SNAr) reactions.[5][6]

-

The Nitrile (Cyano) Group: A potent electron-withdrawing group and a versatile synthetic handle. It can act as a key hydrogen bond acceptor in ligand-receptor interactions or be chemically transformed into other functional groups like amines or carboxylic acids.

While the user prompt specified 2-fluoro-6-formylbenzonitrile, the most prominent and well-documented use of this structural class in major anti-cancer drugs involves its isomer, 2-fluoro-5-formylbenzonitrile . This is particularly true for its role in the synthesis of Olaparib, a blockbuster PARP inhibitor.[1] Therefore, this guide will use the synthesis of Olaparib as its primary, detailed example to illustrate the profound utility of this scaffold, while acknowledging the broader principles apply to other isomers.

Physicochemical Properties of the Key Intermediate

| Property | Value | Source |

| Compound Name | 2-Fluoro-5-formylbenzonitrile | PubChem |

| Synonyms | 3-Cyano-4-fluorobenzaldehyde | [7] |

| CAS Number | 218301-22-5 | [8] |

| Molecular Formula | C₈H₄FNO | [7][8] |

| Molecular Weight | 149.12 g/mol | [7][8] |

| Appearance | Solid | - |

| Primary Hazards | Irritant, Harmful if swallowed/inhaled/in contact with skin | [8] |

Core Application: Synthesis of Olaparib, a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a landmark achievement in targeted cancer therapy.[9] They function on the principle of synthetic lethality, proving exceptionally effective against tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[9] Olaparib was a first-in-class PARP inhibitor approved for treating various cancers, including ovarian, breast, and prostate cancer.[1] The synthesis of its core phthalazinone structure relies critically on 2-fluoro-5-formylbenzonitrile.[1]

The Biological Rationale: PARP Inhibition

PARP enzymes are crucial for repairing single-strand DNA breaks. When inhibited, these breaks escalate into more lethal double-strand breaks during DNA replication. In healthy cells, these are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA genes, the HR pathway is defective. The simultaneous loss of both repair pathways (PARP inhibition and HR deficiency) leads to catastrophic genomic instability and selective cancer cell death.[9]

Caption: The principle of synthetic lethality with PARP inhibitors.

Synthetic Pathway to the Olaparib Core

The key transformation involves the condensation of 2-fluoro-5-formylbenzonitrile with a hydrazine derivative to form the bicyclic phthalazinone core. This reaction is efficient and foundational to the entire synthesis.

Caption: General synthetic route to Olaparib from 2-fluoro-5-formylbenzonitrile.

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

While commercially available, understanding the synthesis of the key starting material is crucial for process development. A common industrial route starts from 2-fluorobenzonitrile.[1][10]

Reaction Scheme: 2-Fluorobenzonitrile → Intermediate I (Halomethylation) → Intermediate II (Hydrolysis) → 2-Fluoro-5-formylbenzonitrile (Oxidation)

Step 1: Synthesis of Intermediate I (Formylation via Halomethylation)

-

To a suitable reaction vessel under an inert atmosphere, add concentrated sulfuric acid.

-

Add 2-fluorobenzonitrile and a catalyst (e.g., anhydrous zinc chloride).[10]

-

Add paraformaldehyde and a halide source (e.g., sodium chloride) portion-wise while maintaining the temperature.[10]

-

Stir the reaction at room temperature and monitor progress by HPLC or TLC until the starting material is consumed.

-

Carefully quench the reaction mixture by pouring it into an ice-water slurry.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[10]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate I.

Step 2: Hydrolysis to Intermediate II

-

Dissolve the crude intermediate from Step 1 in a suitable solvent.

-

Add an aqueous base (e.g., sodium carbonate solution) and heat the mixture.[10]

-

Monitor the reaction by HPLC. Upon completion, cool the mixture to room temperature.

-

Extract the product with an organic solvent like ethyl acetate.[1]

-

Combine the organic extracts and concentrate under reduced pressure to obtain the crude intermediate II.

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile

-

Dissolve the crude intermediate II from Step 2 in dichloromethane and cool in an ice bath.[1]

-

Add an oxidizing agent, such as Pyridinium Chlorochromate (PCC), in portions.[1][10]

-

Allow the reaction to stir at room temperature until completion (monitored by TLC/HPLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product by recrystallization from a suitable solvent (e.g., toluene) or column chromatography to yield pure 2-fluoro-5-formylbenzonitrile.[10]

| Step | Key Reagents | Typical Yield | Causality & Field Insights |

| 1. Formylation | 2-Fluorobenzonitrile, Paraformaldehyde, ZnCl₂, H₂SO₄ | - | The strong acid and Lewis acid catalyst are essential for generating the electrophilic species for formylation. Careful temperature control is critical to prevent side reactions. |

| 2. Hydrolysis | Intermediate I, Na₂CO₃(aq) | ~92% (crude)[1] | A straightforward hydrolysis of the halomethyl group to a hydroxymethyl group. Using a mild base prevents potential hydrolysis of the nitrile. |

| 3. Oxidation | Intermediate II, Pyridinium Chlorochromate (PCC) | High | PCC is a preferred oxidant for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid, which is a common risk with stronger agents.[10] |

Broader Applications & Synthetic Versatility

The utility of the 2-fluoro-formylbenzonitrile scaffold extends beyond PARP inhibitors into other critical areas of oncology drug discovery, most notably kinase inhibitors.[11][12] Kinases are a large family of enzymes that are often dysregulated in cancer, making them prime therapeutic targets.

Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature complex heterocyclic cores. The aldehyde functionality of 2-fluoro-formylbenzonitrile is an ideal starting point for building these systems via multi-component reactions or sequential condensation/cyclization strategies.

Caption: Experimental workflow from 2-fluoro-formylbenzonitrile to diverse scaffolds.

Protocol 2: General Procedure for Heterocycle Formation via Condensation

This protocol outlines a general approach for reacting the aldehyde with a dinucleophile, a common strategy in building drug cores.

-

Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2-fluoro-6(or 5)-formylbenzonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

-

Reagent Addition: Add the dinucleophilic reagent (e.g., a substituted hydrazine, amidine, or 1,2-diamine) (1.0 - 1.2 eq.).

-

Catalysis (Optional): For less reactive partners, a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can be added to facilitate imine formation.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. A Dean-Stark apparatus can be used with solvents like toluene to remove water and drive the reaction to completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified via recrystallization or silica gel column chromatography to yield the desired heterocyclic product.

This generalized workflow is the foundation for creating libraries of compounds for high-throughput screening, enabling the rapid discovery of new anti-cancer leads.

Conclusion

2-Fluoro-formylbenzonitrile and its isomers are more than just chemical intermediates; they are strategically designed building blocks that have enabled the development of life-saving anti-cancer therapies. Their value lies in the predictable and versatile reactivity of the formyl group for constructing complex molecular architectures, complemented by the beneficial physicochemical properties imparted by the fluoro and cyano substituents. The successful synthesis of Olaparib serves as a powerful testament to the utility of this scaffold. As drug development continues to target complex biological pathways with highly specific small molecules, the demand for such well-conceived, multifunctional synthons will undoubtedly grow, ensuring their continued importance in the field of oncology research.

References

- Title: Preparation method of 2-fluoro-5-formylbenzonitrile - CN114907234B Source: Google Patents URL

-

Title: Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors Source: Taylor & Francis Online URL: [Link]

-

Title: Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

-

Title: Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

-

Title: Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity Source: MDPI URL: [Link]

-

Title: Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors Source: PubMed, National Institutes of Health (NIH) URL: [Link]

-

Title: 2-Fluoro-5-formylbenzonitrile | C8H4FNO Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

-

Title: Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

-

Title: Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition Source: Scientific Research Publishing (SciRP.org) URL: [Link]

-

Title: 2-fluoro-5-formylbenzenecarbonitrile | Drug Information, Uses, Side Effects Source: PharmaCompass.com URL: [Link]

-

Title: The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis Source: Medium URL: [Link]

-

Title: Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity Source: ResearchGate URL: [Link]

Sources

- 1. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 2. Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition [scirp.org]

- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2-fluoro-5-formylbenzenecarbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Accelerating the Synthesis of Fused Heterocycles Using 2-Fluoro-6-formylbenzonitrile with Microwave-Assisted Protocols

Abstract

This technical guide details the application of 2-Fluoro-6-formylbenzonitrile as a strategic building block for the rapid synthesis of complex nitrogen-containing heterocyclic scaffolds. We focus on leveraging the unique reactivity of this molecule in conjunction with the efficiency of Microwave-Assisted Organic Synthesis (MAOS). The ortho-positioning of the electron-withdrawing formyl and nitrile groups powerfully activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the aldehyde provides a handle for initial condensation reactions. This guide provides field-proven, step-by-step protocols, mechanistic insights, and optimization strategies for researchers in medicinal chemistry and drug development, with a primary focus on the synthesis of quinazolines.

The Strategic Advantage of 2-Fluoro-6-formylbenzonitrile

2-Fluoro-6-formylbenzonitrile is not merely another aromatic starting material; it is a purpose-designed scaffold for efficient cascade reactions.[1] Its utility stems from a unique convergence of three functional groups on a single phenyl ring:

-

An Aldehyde (-CHO): Serves as an electrophilic center for initial condensation reactions, most commonly with primary amines to form Schiff bases (imines).

-

A Nitrile (-CN): A strong electron-withdrawing group that, along with the aldehyde, significantly lowers the electron density of the aromatic ring.

-

An Ortho-Fluorine Atom (-F): Positioned ortho to both activating groups, this fluorine becomes an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2]

This specific arrangement makes the molecule primed for a domino reaction sequence. The initial formation of an imine introduces a nucleophile (the imine nitrogen) perfectly positioned for an intramolecular cyclization that displaces the fluoride ion. This SNAr reaction is highly favorable because the electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the nucleophilic attack, lowering the activation energy of this key step.[3][4]

Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering dramatic improvements over conventional heating methods.[5][6] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation heats the bulk of the reaction mixture simultaneously through dielectric heating.[7][8]

Key Advantages of MAOS:

-

Rapid Heating: Reaching target temperatures that would take many minutes with an oil bath can be achieved in seconds.[9]

-

Higher Yields & Purity: The extremely fast heating and short reaction times often minimize the formation of side products that can occur during prolonged exposure to high temperatures.[5][10]

-

Superheating: Microwave heating allows solvents to be heated safely in sealed vessels far above their atmospheric boiling points, dramatically accelerating reaction rates.

-

Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible experimental outcomes.[8]

Caption: Figure 1: Idealized heating profiles comparing rapid MAOS with slower conventional heating.

Core Application: Microwave-Assisted Synthesis of Quinazolines